![molecular formula C16H15NO3 B595933 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261915-41-6](/img/structure/B595933.png)
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid
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Overview
Description
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H15NO3. It is known for its complex structure and versatility in scientific research. This compound is often used in various chemical reactions and has significant applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
. The role of these enzymes can vary widely, from catalyzing biochemical reactions to regulating metabolic pathways.
Biochemical Pathways
, suggesting that it may influence a variety of biochemical processes.
Pharmacokinetics
. These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
. As a substrate for various enzymes, its transformation could result in the production of metabolites with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid typically involves the reaction of 3-(N-Ethylaminocarbonyl)phenylboronic acid with 2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Methylaminocarbonyl)phenyl]benzoic acid
- 2-[3-(Dimethylaminocarbonyl)phenyl]benzoic acid
- 2-[3-(N-Propylaminocarbonyl)phenyl]benzoic acid
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different alkyl groups, providing unique properties and applications .
Biological Activity
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and carbon chain elongation. The compound can be characterized using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound was evaluated for its effectiveness against Gram-positive bacteria, demonstrating significant inhibition zones in agar diffusion tests.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 12 |
Enterococcus faecium | 10 |
The results indicate that the compound exhibits moderate to high antibacterial activity, with potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation.
Figure 1: Mechanism of Action
Mechanism of Action (Note: Replace with actual image link if available)
Case Studies and Research Findings
- Case Study on Inhibition of SARS-CoV-2 : A derivative of benzoic acid similar to this compound was tested for its ability to inhibit the SARS-CoV-2 nsp14 methyltransferase. The compound showed promising results, indicating that modifications in the benzoic acid structure can enhance antiviral activity .
- Evaluation of Toxicity : Toxicological assessments were conducted using Daphnia magna, which revealed that while some derivatives exhibited toxicity, the original compound showed lower toxicity profiles compared to other synthesized analogs .
Properties
IUPAC Name |
2-[3-(ethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHUEVGKNJDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683349 |
Source
|
Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-41-6 |
Source
|
Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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